Structural Isomerism: Chloro Substitution at Naphthyl C7 Versus C4 Defines the Compound's Forensic Identity
The target compound is defined by chlorine substitution at the 7-position of the naphthalene ring, in contrast to the parent JWH-398 which bears chlorine at the 4-position . Both share the molecular formula C24H22ClNO and monoisotopic mass 375.138977 Da, making them indistinguishable by nominal mass alone . The structural difference necessitates isomer-specific analytical reference standards for unambiguous forensic identification, as mandated by SWGDRUG recommendations for regioisomeric cannabinoid analysis [1].
| Evidence Dimension | Chlorine substitution position on naphthalene ring |
|---|---|
| Target Compound Data | Chloro at C7 (7-chloronaphthalen-1-yl) |
| Comparator Or Baseline | JWH-398: chloro at C4 (4-chloronaphthalen-1-yl); also 8-chloro, 3-chloro, and 2-chloro isomers available |
| Quantified Difference | Positional isomer; identical molecular formula (C24H22ClNO) and nominal mass (375.9 Da); differentiated only by chromatographic and spectroscopic methods |
| Conditions | Structural identity confirmed by InChIKey ZFJGDZVHMJACQT-UHFFFAOYSA-N and SMILES O=C(C1=CN(CCCCC)C2=C1C=CC=C2)C3=C4C(C=CC(Cl)=C4)=CC=C3 |
Why This Matters
In forensic casework, misidentification of a 7-chloro isomer as the 4-chloro scheduled substance could have legal ramifications; procurement of the correct isomer-specific reference standard is therefore non-negotiable.
- [1] Abdel-Hay, K.M., Belal, T.S., Abiedalla, Y., Thaxton-Weissenfluh, A., DeRuiter, J., Smith, F.T., Clark, C.R. GC-MS and GC-IR Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 2019, 73(4), 433–443. View Source
